molecular formula C19H25F6N3O2S B13084530 (S)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

(S)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13084530
M. Wt: 473.5 g/mol
InChI Key: WMIJNZVQFOPOBW-CTNYMNCNSA-N
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Description

®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl ring, a trifluoromethyl-substituted phenyl group, and a sulfinamide moiety, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Urea Derivative: The reaction between 3,5-bis(trifluoromethyl)aniline and an isocyanate derivative to form the urea intermediate.

    Cyclohexyl Ring Introduction: The urea intermediate is then reacted with a cyclohexylamine derivative under controlled conditions to introduce the cyclohexyl ring.

    Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide moiety, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the urea and sulfinamide groups, potentially converting them into amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE exerts its effects is primarily through interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((1R,2R)-2-(3-(3,5-DICHLOROPHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE
  • ®-N-((1R,2R)-2-(3-(3,5-DIMETHYLPHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE

Uniqueness

Compared to similar compounds, ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is unique due to the presence of the trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. These groups also contribute to its potential as a pharmaceutical candidate by improving its binding affinity and selectivity for specific molecular targets.

Properties

Molecular Formula

C19H25F6N3O2S

Molecular Weight

473.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(tert-butylsulfinylamino)cyclohexyl]urea

InChI

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31?/m1/s1

InChI Key

WMIJNZVQFOPOBW-CTNYMNCNSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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